molecular formula C8H6FNO4 B2673496 4-Fluoro-3-methyl-5-nitrobenzoic acid CAS No. 1341764-57-5

4-Fluoro-3-methyl-5-nitrobenzoic acid

Cat. No. B2673496
CAS RN: 1341764-57-5
M. Wt: 199.137
InChI Key: MMZHXWQVBIZYBV-UHFFFAOYSA-N
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Description

“4-Fluoro-3-methyl-5-nitrobenzoic acid” is a chemical compound with the molecular formula C8H6FNO4 . It is used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity .


Synthesis Analysis

The synthesis of “4-Fluoro-3-methyl-5-nitrobenzoic acid” can involve multiple steps. For instance, 4-fluoro-3-nitrobenzoic acid can be converted into benzimidazole bis-heterocycles via the intermediacy of benzimidazole linked ortho-chloro amines . Another method involves the oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-3-methyl-5-nitrobenzoic acid” can be represented by the InChI string: InChI=1S/C7H4FNO4/c8-5-2-1-4 (7 (10)11)3-6 (5)9 (12)13/h1-3H, (H,10,11) . The molecular weight of this compound is 185.1094 .


Chemical Reactions Analysis

“4-Fluoro-3-methyl-5-nitrobenzoic acid” can participate in various chemical reactions. For example, it can be used as a starting reagent in the preparation of novel benzimidazoles having antimycobacterial activity . It can also be used in the preparation of series of novel acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors containing benzimidazole core structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-3-methyl-5-nitrobenzoic acid” include a molecular weight of 185.11 , and it appears as a white to light yellow crystal powder . It is soluble in 95% ethanol .

Scientific Research Applications

Preparation of Benzimidazoles

4-Fluoro-3-methyl-5-nitrobenzoic acid is used as a starting reagent in the preparation of novel benzimidazoles . Benzimidazoles are a class of heterocyclic compounds that have a wide range of applications in medicinal chemistry due to their antimicrobial, antiviral, and anticancer properties .

Antimycobacterial Activity

The benzimidazoles synthesized using 4-Fluoro-3-methyl-5-nitrobenzoic acid have shown promising antimycobacterial activity . This makes them potential candidates for the development of new drugs to treat mycobacterial infections .

Inhibition of Acetylcholinesterase (AChE)

4-Fluoro-3-methyl-5-nitrobenzoic acid is used in the preparation of novel acetylcholinesterase (AChE) inhibitors . AChE inhibitors are used in the treatment of Alzheimer’s disease and other neurodegenerative disorders .

Inhibition of Butyrylcholinesterase (BChE)

In addition to AChE, the compounds synthesized using 4-Fluoro-3-methyl-5-nitrobenzoic acid also inhibit butyrylcholinesterase (BChE) . BChE inhibitors are being explored for their potential in the treatment of Alzheimer’s disease .

Preparation of Bis(heterocyclic) Skeletal Precursors

4-Fluoro-3-methyl-5-nitrobenzoic acid is used in the preparation of bis(heterocyclic) skeletal precursors for the Pictet-Spengler reaction . The Pictet-Spengler reaction is a key step in the synthesis of many biologically active natural products and pharmaceuticals .

Fluorinated Heterocycles in Drug Design

Due to the importance of fluorinated heterocycles as main components of marketed drugs, this compound, with its directly connected fluorine atom, can be used in the design and development of new drugs . In most cases, the fluorine-containing heterocycles showed promising safety index via their reduced cytotoxicity in non-cancerous cell lines .

Safety And Hazards

When handling “4-Fluoro-3-methyl-5-nitrobenzoic acid”, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

4-fluoro-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-4-2-5(8(11)12)3-6(7(4)9)10(13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZHXWQVBIZYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-methyl-5-nitrobenzoic acid

CAS RN

1341764-57-5
Record name 4-fluoro-3-methyl-5-nitrobenzoic acid
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